3-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Description
The compound “3-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione” is a complex organic molecule. It contains several functional groups and rings, including a trifluoromethyl group, a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a benzothiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which could provide insights into the structure of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The reactions could involve the trifluoromethyl group, the triazole ring, the pyridazine ring, the piperazine ring, or the benzothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .Future Directions
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N7O2S/c18-17(19,20)16-22-21-13-5-6-14(23-27(13)16)25-7-9-26(10-8-25)15-11-3-1-2-4-12(11)30(28,29)24-15/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSKHNLXSUYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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